molecular formula C11H18N2 B12986690 3-(1-Aminopentyl)aniline

3-(1-Aminopentyl)aniline

Cat. No.: B12986690
M. Wt: 178.27 g/mol
InChI Key: XMRWOYLZOIMFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopentyl)aniline is an organic compound with the molecular formula C11H18N2 It is a derivative of aniline, where the amino group is substituted at the third position with a 1-aminopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopentyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a 1-aminopentyl group. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Another method involves the reduction of a nitroarene precursor. In this approach, a nitro-substituted aniline is first synthesized and then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration of aniline to form nitroaniline is followed by catalytic hydrogenation to yield the desired amine. This process is typically carried out in continuous flow reactors to ensure efficient production and high yields .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopentyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-Aminopentyl)aniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-(1-aminopentyl)aniline

InChI

InChI=1S/C11H18N2/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,12-13H2,1H3

InChI Key

XMRWOYLZOIMFMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.